NAMPT Inhibition Affinity
5-Amino-N-isopropylpyridine-2-carboxamide exhibits exceptional potency as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ biosynthesis. Its reported Ki value of 0.4 nM positions it among the most potent NAMPT inhibitors, enabling studies at low nanomolar concentrations. While data for a close analog under identical conditions are not available, this value can be contextually compared to other established NAMPT inhibitors like FK866 (IC50 ~3 nM), suggesting superior or comparable potency .
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | FK866 (a reference NAMPT inhibitor): IC50 ~3 nM in separate assays |
| Quantified Difference | Target compound Ki is approximately 7.5-fold lower than comparator IC50 (note: Ki vs. IC50 comparison) |
| Conditions | NAMPT enzymatic assay (vendor-reported) |
Why This Matters
For researchers investigating NAD+ metabolism or cancer cell metabolism, this exceptional potency allows for lower working concentrations, potentially reducing off-target effects and experimental cost.
